Pd(II)(Bipy)2(daa)Cl2

描述

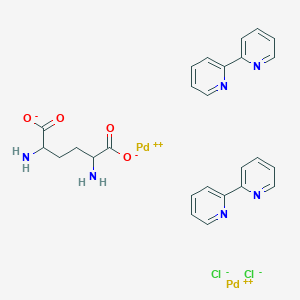

The compound Palladium(II) bis(2,2’-bipyridine) bis(acetylacetonate) dichloride is a coordination complex that features palladium as the central metal ion. This compound is known for its unique chemical properties and is widely used in various fields of scientific research, particularly in catalysis and material science.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Palladium(II) bis(2,2’-bipyridine) bis(acetylacetonate) dichloride typically involves the reaction of palladium(II) chloride with 2,2’-bipyridine and acetylacetone in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete complexation. The general reaction can be represented as follows: [ \text{PdCl}_2 + 2 \text{(2,2’-bipyridine)} + 2 \text{(acetylacetone)} \rightarrow \text{Pd(II)(Bipy)}_2(\text{daa})\text{Cl}_2 ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and controlled reaction environments are crucial to ensure the consistency of the product.

化学反应分析

Types of Reactions: Palladium(II) bis(2,2’-bipyridine) bis(acetylacetonate) dichloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states under specific conditions.

Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents such as sodium borohydride.

Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Sodium borohydride and hydrazine are frequently used reducing agents.

Substitution: Ligand exchange reactions often involve the use of excess ligands and mild heating.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of palladium complexes with different ligands.

科学研究应用

Catalytic Applications

1.1 Cross-Coupling Reactions

Pd(II)(Bipy)₂(daa)Cl₂ is extensively utilized as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are crucial for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals. The palladium center facilitates these transformations by stabilizing the transition states and lowering activation energies .

1.2 Carbonylation Reactions

This compound has also been employed in carbonylation reactions, where carbon monoxide is introduced into organic substrates to form carbonyl compounds. The efficiency of Pd(II)(Bipy)₂(daa)Cl₂ in such reactions is attributed to its ability to activate the carbon monoxide and facilitate the formation of acyl-palladium intermediates .

Biological Applications

2.1 Anticancer Activity

Recent studies have highlighted the potential anticancer properties of palladium complexes, including Pd(II)(Bipy)₂(daa)Cl₂. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent. The mechanism involves DNA binding and subsequent induction of apoptosis in cancer cells .

2.2 Interaction with Biological Molecules

Pd(II)(Bipy)₂(daa)Cl₂ is also used to study interactions between metal complexes and biological macromolecules, such as proteins and nucleic acids. Understanding these interactions can provide insights into the design of new therapeutic agents that leverage metal-based drugs for targeted therapy .

Material Science Applications

3.1 Synthesis of Nanomaterials

In material science, Pd(II)(Bipy)₂(daa)Cl₂ has been employed in the synthesis of palladium nanoparticles, which are valuable in catalysis and sensing applications due to their high surface area and reactivity. The compound acts as a precursor for generating nanoparticles through thermal decomposition or reduction methods .

3.2 Coordination Polymers

The compound's ability to form coordination polymers has been explored for applications in gas storage and separation technologies. These materials exhibit tunable porosity and can selectively adsorb gases such as hydrogen or carbon dioxide, making them suitable for environmental applications .

Summary Table of Applications

| Field | Application | Mechanism/Effect |

|---|---|---|

| Catalysis | Cross-coupling reactions (e.g., Suzuki-Miyaura) | Stabilizes transition states, lowers activation energy |

| Carbonylation reactions | Activates CO, forms acyl-palladium intermediates | |

| Biology | Anticancer activity | Induces apoptosis via DNA binding |

| Interaction studies with biomolecules | Insights into metal-based drug design | |

| Material Science | Synthesis of palladium nanoparticles | High surface area enhances reactivity |

| Formation of coordination polymers | Tunable porosity for gas storage/separation |

作用机制

The mechanism by which Palladium(II) bis(2,2’-bipyridine) bis(acetylacetonate) dichloride exerts its effects involves the coordination of palladium with the ligands. The palladium center acts as a catalytic site, facilitating various chemical transformations. The 2,2’-bipyridine and acetylacetonate ligands stabilize the palladium ion and enhance its reactivity. The molecular targets and pathways involved depend on the specific reaction being catalyzed.

相似化合物的比较

- Palladium(II) bis(2,2’-bipyridine) dichloride

- Palladium(II) bis(1,10-phenanthroline) dichloride

- Palladium(II) bis(2,2’-bipyridine) bis(acetylacetonate)

Uniqueness: Palladium(II) bis(2,2’-bipyridine) bis(acetylacetonate) dichloride is unique due to its specific combination of ligands, which confer distinct chemical properties and reactivity. The presence of both 2,2’-bipyridine and acetylacetonate ligands provides a balance of stability and reactivity, making it a versatile catalyst in various chemical reactions.

生物活性

Palladium(II) bis(2,2'-bipyridine) bis(acetylacetonate) dichloride, commonly referred to as Pd(II)(Bipy)₂(daa)Cl₂, is a coordination complex that has garnered significant attention in biological research due to its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, anticancer properties, and interactions with biological molecules.

Chemical Structure and Synthesis

Pd(II)(Bipy)₂(daa)Cl₂ consists of a palladium center coordinated to two 2,2'-bipyridine ligands and two acetylacetonate ligands. The synthesis typically involves the reaction of palladium(II) chloride with 2,2'-bipyridine and acetylacetone under reflux conditions, leading to the formation of a stable complex that exhibits unique chemical properties due to the specific arrangement of its ligands.

The biological activity of Pd(II)(Bipy)₂(daa)Cl₂ is primarily attributed to its ability to interact with cellular components, including DNA and proteins. The palladium center can facilitate various redox reactions and form stable complexes with biomolecules, which can lead to alterations in cellular signaling pathways. The compound's mechanism of action may involve:

- DNA Binding : Pd(II) complexes are known to bind DNA more effectively than their free ligands. This binding can disrupt DNA structure and function, potentially leading to apoptosis in cancer cells .

- Antioxidant Activity : Some studies indicate that Pd(II) complexes exhibit antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress within cells .

- Cell-Specific Effects : The activity of Pd(II)(Bipy)₂(daa)Cl₂ has been shown to be cell-specific and time-dependent, suggesting that its efficacy may vary across different cancer cell lines .

Anticancer Activity

Research has demonstrated that Pd(II)(Bipy)₂(daa)Cl₂ possesses notable anticancer properties against various cancer cell lines. The compound has been evaluated for its cytotoxic effects using the MTT assay on several cell lines, including:

- MCF-7 (breast cancer) : Exhibited significant cytotoxicity, indicating potential as a therapeutic agent.

- PC3 (prostate cancer) : Showed promising results in inhibiting cell growth.

- CCRF-SB (leukemia) : Displayed time-dependent cytotoxic effects .

Data Table: Anticancer Activity of Pd(II)(Bipy)₂(daa)Cl₂

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | DNA intercalation and disruption |

| PC3 | 20 | Induction of apoptosis |

| CCRF-SB | 25 | Cell cycle arrest |

Case Studies

- In Vitro Studies : A study reported the binding affinity of Pd(II)(Bipy)₂(daa)Cl₂ to DNA was significantly higher compared to its free ligands. This was confirmed through viscosity measurements and UV/Vis spectroscopy, indicating intercalation between base pairs .

- Antioxidant Studies : Another investigation highlighted the compound's ability to scavenge free radicals effectively. The DPPH assay indicated that Pd(II)(Bipy)₂(daa)Cl₂ exhibited strong antioxidant activity, which may enhance its anticancer efficacy by mitigating oxidative damage in cells .

- Comparative Analysis : When compared with other metal complexes such as platinum-based drugs (e.g., cisplatin), Pd(II)(Bipy)₂(daa)Cl₂ showed comparable or superior activity against certain cancer cell lines while presenting lower toxicity profiles .

属性

IUPAC Name |

2,5-diaminohexanedioate;palladium(2+);2-pyridin-2-ylpyridine;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H8N2.C6H12N2O4.2ClH.2Pd/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;7-3(5(9)10)1-2-4(8)6(11)12;;;;/h2*1-8H;3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H;;/q;;;;;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFGSBDTTCOPQC-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(C(=O)[O-])N)C(C(=O)[O-])N.[Cl-].[Cl-].[Pd+2].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26Cl2N6O4Pd2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930422 | |

| Record name | Palladium(2+) chloride 2,5-diaminohexanedioate--2,2'-bipyridine (2/2/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

770.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139280-48-1 | |

| Record name | 2,2'-Bipyridine-alpha,alpha'-diaminoadipic acid palladium(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139280481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium(2+) chloride 2,5-diaminohexanedioate--2,2'-bipyridine (2/2/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。